molecular formula C21H23N3OS B4697616 (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone

(3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone

Cat. No. B4697616
M. Wt: 365.5 g/mol
InChI Key: VKIASFLWSXDLFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone, also known as MPTM, is a novel compound that has gained attention in the scientific community for its potential applications in medical research.

Mechanism of Action

The mechanism of action of (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone is not fully understood, but studies have suggested that it acts as a modulator of the immune system. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has also been shown to modulate the activity of MAPKs, which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
(3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been shown to have several biochemical and physiological effects. Studies have shown that (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone inhibits the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been found to have analgesic properties, suggesting its potential as a painkiller.

Advantages and Limitations for Lab Experiments

(3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an attractive target for research. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a potential therapeutic for a wide range of diseases. However, (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone also has some limitations. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological effects. In addition, (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has not been extensively tested in humans, and its safety and efficacy in clinical trials are not yet known.

Future Directions

There are several future directions for (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone research. One direction is to investigate the potential of (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone as a therapeutic for various diseases, including cancer, inflammation, and pain. Another direction is to elucidate the mechanism of action of (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone, which could provide insights into the development of novel immunomodulatory drugs. In addition, more research is needed to determine the safety and efficacy of (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone in humans, which could pave the way for clinical trials. Overall, (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone is a promising compound that has the potential to make a significant impact in medical research.

Scientific Research Applications

(3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been investigated for its potential applications in medical research. Studies have shown that (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has anti-inflammatory, analgesic, and anti-tumor properties. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various diseases. (3-methyl-2-thienyl){1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic.

properties

IUPAC Name

(3-methylthiophen-2-yl)-[1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-8-12-26-21(16)20(25)18-6-3-10-23(15-18)14-17-5-2-7-19(13-17)24-11-4-9-22-24/h2,4-5,7-9,11-13,18H,3,6,10,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIASFLWSXDLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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